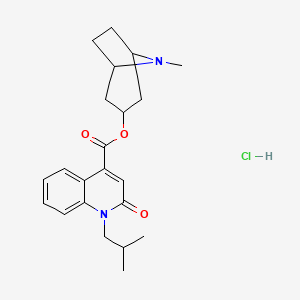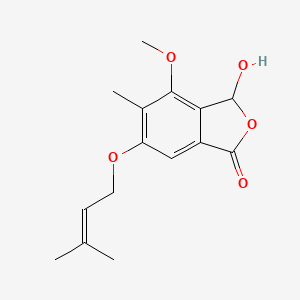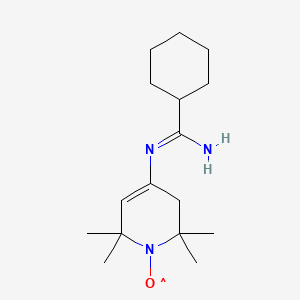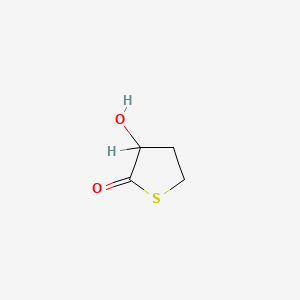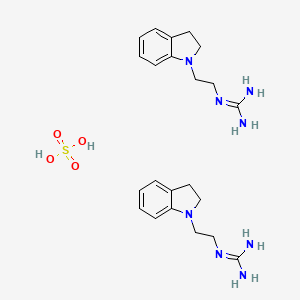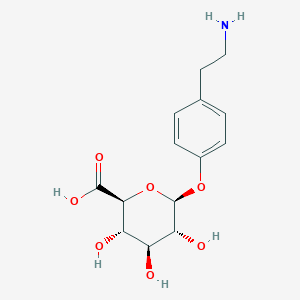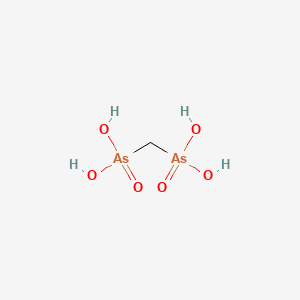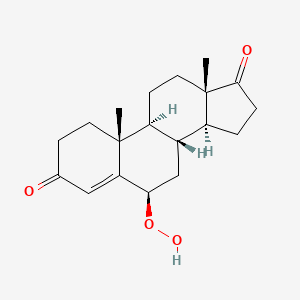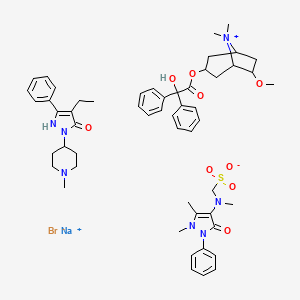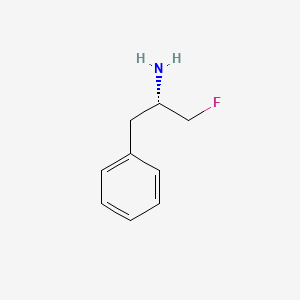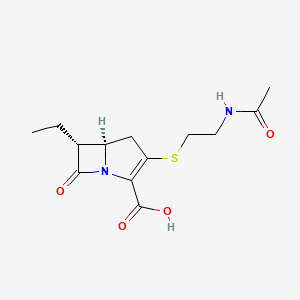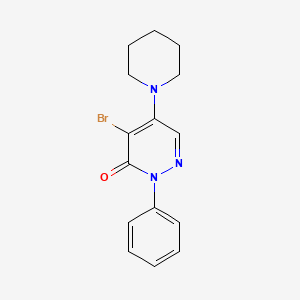
4-Bromo-2-phenyl-5-(1-piperidinyl)-3-pyridazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-2-phenyl-5-(1-piperidinyl)-3-pyridazinone is a tertiary amino compound and a dialkylarylamine.
Wissenschaftliche Forschungsanwendungen
Synthesis and Bioactivity
Herbicidal Action
Research on pyridazinone herbicides, including derivatives similar to 4-Bromo-2-phenyl-5-(1-piperidinyl)-3-pyridazinone, revealed their role in inhibiting photosynthesis in plants. This action mechanism accounts for their phytotoxicity (J. L. Hilton et al., 1969).
Reactions and Derivatives
A study explored reactions of phthalazinones and pyridazinones, investigating the synthesis of various derivatives. The reactions involved secondary amines and formaldehyde, leading to different derivatives with potential applications (A. Mustafa et al., 1964).
Analgesic and Anti-Inflammatory Properties
Gökçe et al. (2005) synthesized derivatives of pyridazinones and tested them for analgesic and anti-inflammatory activities. One compound in particular showed promising results, comparable to traditional analgesics (M. Gökçe et al., 2005).
Base Oil Improvement
A 2017 study by M. Nessim synthesized pyridazinone derivatives to improve base oil quality. These compounds were tested as antioxidants and corrosion inhibitors, showing effectiveness in enhancing oil stability (M. Nessim, 2017).
Cardiotonic Properties
A series of pyridazinone derivatives were synthesized and evaluated for their inotropic activity. Compounds showed potent positive inotropic activity, suggesting potential use as cardiotonics (H. Okushima et al., 1987).
Anticancer Activity
Mehvish and Kumar (2022) synthesized pyridazinone derivatives with potential antioxidant activity. These compounds were evaluated for in-vitro anticancer activity, highlighting their potential in cancer treatment (Mehvish Mehvish, Arvind Kumar, 2022).
Antibacterial Screening
A study conducted by Ghani Essam Abdel (1991) involved synthesizing pyridazinone derivatives and testing their antibacterial activity. Some compounds showed moderate activity against Gram-positive bacteria (Ghani Essam Abdel, 1991).
Eigenschaften
Produktname |
4-Bromo-2-phenyl-5-(1-piperidinyl)-3-pyridazinone |
|---|---|
Molekularformel |
C15H16BrN3O |
Molekulargewicht |
334.21 g/mol |
IUPAC-Name |
4-bromo-2-phenyl-5-piperidin-1-ylpyridazin-3-one |
InChI |
InChI=1S/C15H16BrN3O/c16-14-13(18-9-5-2-6-10-18)11-17-19(15(14)20)12-7-3-1-4-8-12/h1,3-4,7-8,11H,2,5-6,9-10H2 |
InChI-Schlüssel |
PFFQYDKLRPGBSH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C2=C(C(=O)N(N=C2)C3=CC=CC=C3)Br |
Löslichkeit |
14.9 [ug/mL] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



